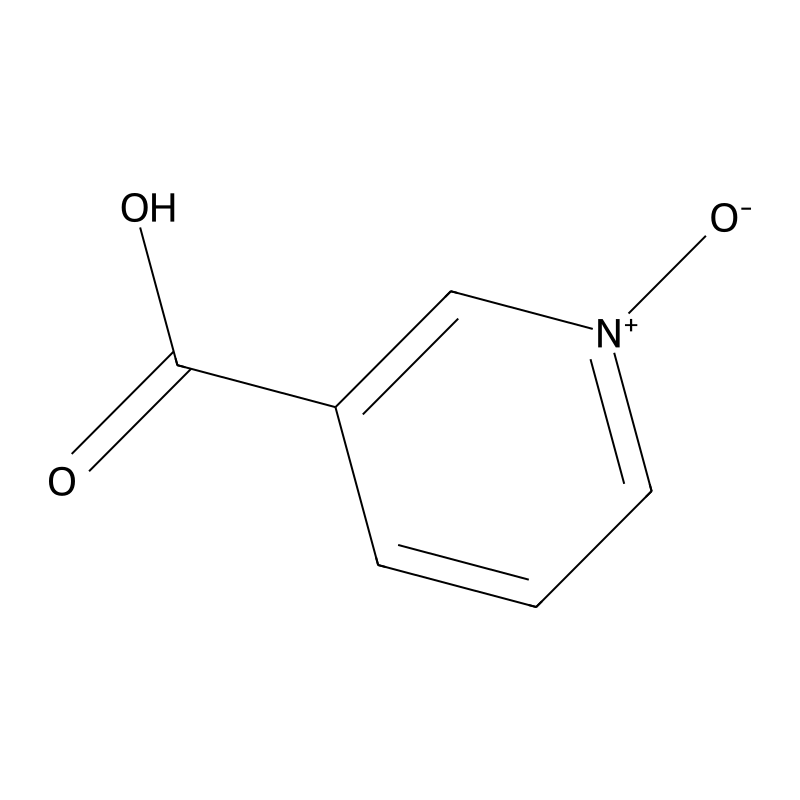

Nicotinic acid N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Analytical Chemistry

- Determination of Nicotinic Acid and Metabolites: Nicotinic acid N-oxide can be used as a reference standard in developing liquid chromatography methods for measuring free nicotinic acid and its metabolites in biological samples like plasma and urine [2]. This helps researchers understand the body's processing of nicotinic acid. (Source: Sigma-Aldrich: )

Coordination Chemistry

- Synthesis of Metal Complexes: Nicotinic acid N-oxide can act as a ligand, bonding to metal ions through its nitrogen and oxygen atoms. This property allows researchers to synthesize and characterize novel metal complexes with potential applications in catalysis or material science [3, 4]. (Sources: Sigma-Aldrich: , A New 3D Coordination Polymer of Bismuth with Nicotinic Acid N-Oxide: )

Nicotinic acid N-oxide is an organic compound with the molecular formula . It is the N-oxide derivative of nicotinic acid, a member of the pyridine family. This compound is characterized by the presence of a nitrogen-oxygen bond, which significantly alters its chemical properties compared to its precursor, nicotinic acid. Nicotinic acid N-oxide is known for its role as a precursor in the synthesis of various pharmaceutical agents, including niflumic acid and pranoprofen, both of which are non-steroidal anti-inflammatory drugs .

Nicotinic acid N-oxide exhibits various biological activities. It has been identified as an inhibitor of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase, which plays a role in tryptophan metabolism and may have implications in neurodegenerative diseases . Furthermore, derivatives of this compound have been studied for their potential anti-inflammatory and analgesic properties due to their structural similarity to other therapeutic agents .

The synthesis of nicotinic acid N-oxide can be achieved through several methods:

- Oxidation of Nicotinic Acid: This method involves treating nicotinic acid with oxidizing agents such as hydrogen peroxide in the presence of catalysts like methyltrioxorhenium.

- Hydrolysis of 3-Cyanopyridine N-Oxide: This approach utilizes the hydrolysis process to convert 3-cyanopyridine N-oxide into nicotinic acid N-oxide.

- Refluxing with Acetic Anhydride: As noted earlier, this method yields acetylnicotinic acid N-oxide from nicotinic acid N-oxide .

Nicotinic acid N-oxide has several applications in medicinal chemistry:

- Pharmaceutical Precursor: It serves as a precursor for synthesizing drugs such as niflumic acid and pranoprofen.

- Ligand Formation: The compound acts as a ligand in coordination chemistry, forming complexes that exhibit unique phosphorescent properties .

These applications highlight its importance in drug development and material science.

Studies on the interactions of nicotinic acid N-oxide with metal ions have revealed its potential as a ligand for transition metals. For example, it has shown interactions with 3d metal (II) perchlorates in ethanol-triethylamine mixtures, suggesting possible applications in coordination chemistry . These interactions can lead to the formation of new materials with enhanced properties.

Nicotinic acid N-oxide shares structural similarities with several other compounds within the pyridine family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nicotinic Acid | Yes | Precursor to various drugs |

| Isonicotinic Acid | Yes | Different biological activity profile |

| Pyridine N-Oxide | Yes | Broader range of reactivity |

| 3-Cyanopyridine N-Oxide | Yes | Used as a synthetic intermediate |

Nicotinic acid N-oxide is unique due to its specific role as a precursor in drug synthesis and its distinctive biological activity compared to these similar compounds.

The development of nicotinic acid N-oxide emerged from the broader exploration of pyridine N-oxide chemistry that gained momentum in the mid-20th century. The foundational work by Jakob Meisenheimer, who first reported the synthesis of pyridine N-oxide using peroxybenzoic acid as an oxidant, established the methodological framework for N-oxide formation that would later be applied to nicotinic acid derivatives. The systematic investigation of nicotinic acid oxidation products became particularly relevant following the recognition of nicotinic acid's therapeutic importance in treating pellagra and dyslipidemia.

The specific synthesis and characterization of nicotinic acid N-oxide evolved alongside advancements in oxidation chemistry during the 1960s and 1970s. Research by Bain and Saxton in 1960 demonstrated that nicotinic acid 1-oxide could undergo acetylation reactions with acetic anhydride, yielding 2-acetylnicotinic acid 1-oxide derivatives. This discovery highlighted the compound's potential as a synthetic intermediate and sparked further investigation into its chemical behavior and applications. The development of more efficient synthetic routes and the growing understanding of N-oxide chemistry contributed to the compound's emergence as a valuable research tool.

Significance in Pyridine Chemistry

Nicotinic acid N-oxide occupies a central position in pyridine N-oxide chemistry due to its unique combination of electronic properties and functional group arrangements. The presence of both the carboxylic acid functionality and the N-oxide group creates distinctive reactivity patterns that distinguish it from other pyridine derivatives. The N-oxide moiety exhibits significantly reduced basicity compared to the parent pyridine, with pyridine N-oxide demonstrating a pKa value of 0.8, representing five orders of magnitude less basicity than pyridine itself. This dramatic reduction in basicity fundamentally alters the compound's chemical behavior and coordination properties.

The compound serves as an exemplar of how N-oxidation affects aromatic systems, demonstrating the interplay between electronic effects and structural modifications. The N-oxide group acts as an electron-withdrawing substituent while simultaneously providing additional coordination sites for metal complexation. Research has shown that nicotinic acid N-oxide can function as a ligand in coordination chemistry, forming lead-carboxylate complexes with phosphorescent properties. This dual functionality makes it particularly valuable for developing new materials with specific optical characteristics.

Relationship to Nicotinic Acid and Vitamin B3 Metabolism

Nicotinic acid N-oxide represents a structurally modified derivative of nicotinic acid, which plays a crucial role in vitamin B3 metabolism and NAD+ biosynthesis pathways. While nicotinic acid itself serves as a precursor in the Preiss-Handler pathway for NAD+ synthesis, the N-oxide derivative exhibits distinct biological properties and metabolic fate. The relationship between these compounds extends beyond structural similarity to encompass shared synthetic origins and complementary research applications.

The metabolic significance of nicotinic acid has been extensively documented, with the compound serving essential functions in cellular energy metabolism and demonstrating therapeutic efficacy in treating dyslipidemia. Recent research has investigated the relationship between nicotinic acid levels and various physiological processes, including age-related hearing loss, where elevated blood concentrations of nicotinic acid showed negative correlations with hearing ability at specific frequencies. Understanding these metabolic relationships provides important context for evaluating the potential biological activities of nicotinic acid N-oxide.

Overview of Current Research Significance

Contemporary research involving nicotinic acid N-oxide spans multiple disciplines, reflecting its versatility as both a synthetic intermediate and analytical tool. The compound has gained particular prominence as a precursor to pharmaceutically important molecules, including niflumic acid and pranoprofen, both of which are established therapeutic agents. This pharmaceutical relevance has driven continued research into optimized synthetic methodologies and novel applications.

Recent investigations have expanded the compound's utility in analytical chemistry, particularly in liquid chromatographic methods for determining nicotinic acid and its metabolites in biological samples. The development of these analytical applications has enhanced our understanding of vitamin B3 metabolism and provided tools for clinical research. Additionally, the compound's coordination chemistry has attracted attention for developing new materials with specific luminescent properties, opening possibilities for applications in sensing and imaging technologies.

Chemical Formula (C6H5NO3) and Molecular Weight (139.11)

Nicotinic acid N-oxide is an organic compound with the molecular formula C6H5NO3 and a molecular weight of 139.11 grams per mole [2] [3] [4]. The compound represents the N-oxide derivative of nicotinic acid, characterized by the addition of an oxygen atom to the nitrogen position of the pyridine ring [1] [7]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-carboxypyridin-1-ium-1-olate, reflecting its zwitterionic structure [6]. The molecular formula indicates the presence of six carbon atoms, five hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific three-dimensional configuration [2] [4].

CAS Registry (2398-81-4) and Related Identifiers

The Chemical Abstracts Service registry number for nicotinic acid N-oxide is 2398-81-4, which serves as its unique chemical identifier [2] [3] [5]. Additional standardized identifiers include the MDL number MFCD00006201 and the Reaxys Registry Number 115860 [3] [5]. The compound is also catalogued in the PubChem database with the Substance ID 87573823 [3]. The InChI key FJCFFCXMEXZEIM-UHFFFAOYSA-N provides a standardized representation of the molecular structure [2] [4]. Alternative nomenclature includes oxiniacic acid, nicotinic acid 1-oxide, and 3-pyridinecarboxylic acid 1-oxide [7] [19]. The European Community number 219-265-0 serves as an additional regulatory identifier [2] [5].

Structural Characteristics

Bond Lengths and Angles

Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have revealed detailed geometric parameters for nicotinic acid N-oxide [10]. The carbon-carbon bond lengths within the pyridine ring range from 1.381 to 1.397 Angstroms, demonstrating typical aromatic character [10]. The carbon-nitrogen bond lengths are measured at 1.373 Angstroms for C1-N6 and 1.369 Angstroms for C5-N6 [10]. The nitrogen-oxygen bond length in the N-oxide functionality is calculated to be 1.276 Angstroms [10]. The carboxyl group exhibits characteristic bond lengths with C=O at 1.206 Angstroms and C-O at 1.352 Angstroms [10].

Bond angles within the molecule show significant variation from ideal geometric values due to the electronic effects of the N-oxide group [10]. The C1-N6-C5 angle measures 118.6 degrees, while the C1-N6-O11 and C5-N6-O11 angles are both 120.7 degrees [10]. Ring bond angles range from 117.8 degrees for C2-C3-C4 to 121.4 degrees for C2-C1-N6 [10]. The carboxyl group maintains typical angles with O13-C12-O14 at 122.9 degrees and C4-C12-O14 at 112.8 degrees [10].

Conformational Analysis and Stability

Theoretical investigations have identified four possible conformers for nicotinic acid N-oxide, designated as C1, C2, C3, and C4 [10] [29]. Energy calculations demonstrate that conformer C1 represents the most thermodynamically stable configuration, with energy differences ranging from 0.2835 to 7.6621 kilocalories per mole compared to other conformers [10]. The stability of the C1 conformer is attributed to intramolecular hydrogen bonding between the hydroxyl group and the carboxyl oxygen [10]. Conformers C3 and C4 exhibit imaginary frequencies in their vibrational calculations, indicating their classification as unstable transition states rather than true minima [10].

The most stable C1 conformer possesses Cs symmetry and consists of 15 atoms, resulting in 39 fundamental vibrational modes [10]. These modes are distributed as 27A′ + 12A′′, representing in-plane and out-of-plane motions respectively [10]. The molecular geometry optimization confirms the planar nature of the aromatic system with the carboxyl group maintaining coplanarity with the pyridine ring [10].

E (trans) and Z (cis) Conformers

Conformational analysis reveals the existence of both E (trans) and Z (cis) isomers based on the orientation of the carboxyl group relative to the N-oxide functionality [14]. Computational studies indicate that the E (trans) conformers exhibit greater thermodynamic stability compared to their corresponding Z (cis) counterparts [14]. The energy barrier for conversion between trans and cis isomers through rotation about the C3-C7 bond is calculated to be 27.0 kilojoules per mole, suggesting rapid interconversion at laboratory temperatures [15].

The trans conformer demonstrates reduced polarity compared to the cis form, with calculated dipole moments showing significant differences between the two configurations [14] [15]. Electronic structure calculations reveal that the trans isomer is more stable by approximately 0.96 kilojoules per mole at 336 Kelvin [15]. The conformational preference is attributed to minimized steric interactions and optimized electronic delocalization in the trans arrangement [14].

Physical Properties

Melting Point and Thermal Behavior

Nicotinic acid N-oxide exhibits a melting point in the range of 254-255 degrees Celsius with decomposition [2] [7] [22]. Alternative literature sources report values of 255 degrees Celsius [3] [8] and 260-262 degrees Celsius [5]. The thermal behavior is characterized by decomposition upon melting, indicating the compound's thermal instability at elevated temperatures [2] [7]. Thermogravimetric analysis would be required to fully characterize the decomposition pathway and kinetics [25].

Solubility Profile in Various Solvents

The solubility characteristics of nicotinic acid N-oxide demonstrate significant variation across different solvent systems [2] [21] [22]. In cold water, the compound exhibits slight solubility, while ethanol shows similarly limited dissolution capacity [2] [21] [22]. The compound is completely insoluble in both benzene and chloroform, indicating its polar nature and preference for protic solvents [2] [21] [22]. These solubility patterns reflect the amphiphilic character of the molecule, with the carboxylic acid group providing hydrophilic character while the aromatic ring contributes hydrophobic properties [2].

Crystallographic Data

Crystallographic studies of nicotinic acid N-oxide have revealed detailed structural parameters for the solid-state arrangement [24]. The compound crystallizes in a three-dimensional framework with triclinic space group symmetry [24]. Crystal structure analysis demonstrates intermolecular hydrogen bonding patterns that influence the packing arrangement and physical properties [10]. The O-H···O hydrogen bond angles measure approximately 178.5 degrees with O···O distances of 2.66 Angstroms, indicating strong intermolecular interactions [10].

Acid-Base Properties and pKa Values

The acid-base behavior of nicotinic acid N-oxide is characterized by a predicted pKa value of 3.19 ± 0.10 [7] [19]. This value indicates that the compound behaves as a weak acid under physiological conditions, with the carboxylic acid group serving as the primary ionizable functionality [7]. The presence of the N-oxide group influences the electronic distribution and consequently affects the acidity compared to the parent nicotinic acid [14]. Computational studies suggest that the N-oxide functionality acts as a moderate π-donor, which can influence the acid-base properties through electronic effects [18].

Electronic Structure

HOMO-LUMO Energy Gaps

Electronic structure calculations reveal important insights into the frontier molecular orbitals of nicotinic acid N-oxide [10] [29]. The highest occupied molecular orbital energy is computed at -9.4 electron volts, while the lowest unoccupied molecular orbital energy is 1.13 electron volts [10]. The resulting HOMO-LUMO energy gap of 10.53 electron volts indicates significant electronic stability and low conductivity [10]. These values suggest that the molecule exhibits substantial resistance to electron transfer processes and maintains chemical stability under normal conditions [10].

The density of states analysis demonstrates that the HOMO does not localize exclusively on the carboxyl group and hydrogen atoms, while the LUMO is characterized by charge distribution across all atoms in the molecule [10]. The electronic transition calculations using configuration interaction singles methodology predict absorption wavelengths at 237 nanometers and 226 nanometers, corresponding to π-π* transitions [10].

Atomic Charge Distribution

Computational analysis of atomic charge distribution reveals significant electronic effects resulting from the N-oxide functionality [14]. The addition of oxygen at the nitrogen site increases the magnitudes of atomic charges on all hydrogen atomic sites compared to the parent nicotinic acid [14]. This charge redistribution affects the chemical reactivity and intermolecular interaction patterns of the molecule [14]. The N-oxide group creates a dipolar character that influences the overall electronic structure and chemical behavior [14].

Atomic charge calculations demonstrate that the carboxyl carbon exhibits increased positive character due to the electron-withdrawing effects of the N-oxide functionality [10]. The nitrogen atom carries significant positive charge due to its oxidation state, while the oxygen atoms maintain substantial negative charges [14]. These charge distributions are critical for understanding the compound's reactivity patterns and intermolecular interactions [14].

Dipole Moment and Polarizability

The dipole moment of nicotinic acid N-oxide varies significantly between conformers, reflecting the different spatial arrangements of polar functional groups [15]. Computational studies indicate that the cis conformer exhibits higher polarity compared to the trans form [14] [15]. The molecular polarizability influences the compound's ability to interact with external electric fields and affects its solubility characteristics and intermolecular forces [14].

The presence of the N-oxide functionality contributes substantially to the overall dipole moment through its zwitterionic character [6]. The calculated dipole moments provide insight into the molecular orientation in crystal structures and solution behavior [15]. These electronic properties are fundamental to understanding the compound's physical behavior and chemical reactivity patterns [14] [15].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 139.11 g/mol | [2] [3] [4] |

| Melting Point | 254-255°C (dec.) | [2] [7] [22] |

| CAS Number | 2398-81-4 | [2] [3] [5] |

| pKa (predicted) | 3.19 ± 0.10 | [7] [19] |

| HOMO Energy | -9.4 eV | [10] |

| LUMO Energy | 1.13 eV | [10] |

| HOMO-LUMO Gap | 10.53 eV | [10] |

| N-O Bond Length | 1.276 Å | [10] |

| C=O Bond Length | 1.206 Å | [10] |

| Water Solubility | Slightly soluble | [2] [21] [22] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant